N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide: is an organic compound that features both a nitrile group and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:
Amidation: The formation of the acetamide group can be achieved through amidation reactions, where an amine reacts with an acyl chloride or an ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide: can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in the design of molecules with specific biological activities.
Industry: Could be used in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The nitrile and nitro groups could play roles in binding interactions or redox reactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanophenyl)-2-(4-aminophenoxy)acetamide: Similar structure but with an amine group instead of a nitro group.
N-(3-cyanophenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide: is unique due to the presence of both a nitrile and a nitro group, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c16-9-11-2-1-3-12(8-11)17-15(19)10-22-14-6-4-13(5-7-14)18(20)21/h1-8H,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKNYEQJMQFVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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